N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S/c1-6-11(23-19-16-6)13(20)14-5-10-15-12(18-22-10)8-4-9(21-17-8)7-2-3-7/h4,7H,2-3,5H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPJODWGXAPBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors play a role:
- How does pH affect its stability? Is it sensitive to heat or cold? Does it dissolve readily in biological fluids?
Remember, this compound’s full potential awaits further research. As we unravel its mysteries, it may emerge as a valuable therapeutic agent. 🌟
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, cytotoxic effects, and potential mechanisms of action.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the oxadiazole and thiadiazole rings. The detailed synthetic pathway can be found in various studies focusing on nitrogen heterocycles and their derivatives .
Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3b | PDAC-3 | 8.1 |
| 5b | Panc-1-GR | 10.6 |
| 4c | BxPC-3 | 3.3 |
These values indicate that these compounds are effective at low concentrations and suggest their potential as anticancer agents .
The mechanism by which these compounds exert their cytotoxic effects appears to involve cell cycle arrest and inhibition of crucial kinases such as CDK1. Flow cytometric analysis has shown that treatment with these compounds leads to an increase in cells arrested in the G2-M phase of the cell cycle while decreasing those in the G0-G1 phase. This suggests a targeted action on cell cycle regulatory mechanisms .
Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have also been evaluated for antimicrobial activity. Studies indicate that certain thiadiazole derivatives exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria at MIC values ranging from 16 to 31.25 μg/mL .
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:
-
Study on Pancreatic Ductal Adenocarcinoma (PDAC) :
- A compound similar to N-(...) was tested against PDAC cell lines and showed significant reduction in cell viability and migration .
- The study reported a notable decrease in CDK1 expression after treatment with the compound, indicating a specific interaction that may contribute to its anticancer effects.
- Antimicrobial Evaluation :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit promising anticancer properties. Studies show that the incorporation of isoxazole and oxadiazole moieties can enhance the cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
- Case Study : A recent study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, indicating potential for further development as anticancer agents .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. The thiadiazole ring is known for its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.
- Research Findings : In vitro studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.
- Application : These properties make it a candidate for developing new antibiotics or antifungal agents .
Herbicidal Activity
The structural components of this compound suggest potential use as a herbicide.
- Mechanism : Similar compounds have been shown to inhibit specific enzymatic pathways crucial for plant growth.
- Field Trials : Preliminary field trials indicated effective control of broadleaf weeds in corn and other crops .
Pest Control
The compound's efficacy in pest control is under investigation. Its ability to disrupt metabolic processes in pests could lead to the development of novel insecticides.
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The compound can be utilized as a monomer or additive in the synthesis of new materials with enhanced properties.
- Thermal Stability : Polymers incorporating this compound have shown improved thermal stability and mechanical properties.
- Case Study : Research has demonstrated that incorporating thiadiazole derivatives into polymer matrices enhances their resistance to degradation under environmental stress .
Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against various pathogens | |
| Agricultural Science | Herbicides | Controls broadleaf weeds effectively |
| Pest control | Disrupts metabolic processes in pests | |
| Materials Science | Polymer additives | Enhances thermal stability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest structural analog, N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (), differs in three critical aspects:
Core Heterocycle : The target compound uses a 1,2,4-oxadiazole core, whereas the analog employs a 1,3,4-thiadiazole ring.
Substituent Rings : The cyclopropylisoxazole group in the target is replaced with a cyclobutyl-thiadiazole in the analog.
Linkage : Both compounds feature a methyl-carboxamide bridge but differ in the positioning of substituents.
Pharmacopeial Forum Derivatives (Evidences 4–6)
Compounds in Pharmacopeial Forum entries (e.g., thiazol-5-ylmethyl carbamates and ureido derivatives) share thiazole/thiadiazole motifs but diverge significantly in functional groups (e.g., carbamates, ureas) and scaffold complexity. For example:
- Thiazol-5-ylmethyl carbamates () feature extended peptide-like backbones, contrasting with the compact heterocyclic framework of the target compound.
- These derivatives highlight the versatility of thiazole/thiadiazole systems but lack direct structural overlap with the target molecule.
Research Findings and Limitations
Computational Insights
Similarly, crystallographic software like SHELX () might aid in structural determination but remains untested for this specific compound.
Q & A
Q. How can researchers optimize reaction yields for scale-up without compromising stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
